6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide

Physicochemical property Lead optimization Solubility enhancement

6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide is a disubstituted pyridazine heterocycle bearing a 3-carboxamide and a 6-(2-hydroxyethyl)amino group. It belongs to the pyridazine-3-carboxamide chemotype, a scaffold recognized as a privileged structure in medicinal chemistry with demonstrated activity across kinase inhibition, cannabinoid receptor agonism, and cholinesterase modulation.

Molecular Formula C7H10N4O2
Molecular Weight 182.18 g/mol
CAS No. 75680-97-6
Cat. No. B13091024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide
CAS75680-97-6
Molecular FormulaC7H10N4O2
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1C(=O)N)NCCO
InChIInChI=1S/C7H10N4O2/c8-7(13)5-1-2-6(11-10-5)9-3-4-12/h1-2,12H,3-4H2,(H2,8,13)(H,9,11)
InChIKeyBIYKFOVJKCBPQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide (CAS 75680-97-6) – Procurement Guide for a Polar Pyridazine Building Block


6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide is a disubstituted pyridazine heterocycle bearing a 3-carboxamide and a 6-(2-hydroxyethyl)amino group. It belongs to the pyridazine-3-carboxamide chemotype, a scaffold recognized as a privileged structure in medicinal chemistry with demonstrated activity across kinase inhibition, cannabinoid receptor agonism, and cholinesterase modulation [1]. The hydroxyethylamino substituent confers distinct physicochemical properties, notably a calculated logP of -1.02 and a topological polar surface area (tPSA) of 101 Ų, which diverge substantially from simpler 6-amino or 6-chloro analogs [2].

Why Generic Pyridazine-3-carboxamide Analogs Cannot Replace 6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide


Substituting 6-((2-hydroxyethyl)amino)pyridazine-3-carboxamide with the parent pyridazine-3-carboxamide or the 6-amino, 6-chloro, or 6-(methylamino) analogs results in a meaningful shift in key physicochemical parameters that govern solubility, permeability, and target engagement. The 2-hydroxyethylamine side-chain introduces an additional hydrogen bond donor (the terminal hydroxyl) and two additional rotatable bonds relative to the 6-amino analog, lowering logP by approximately 0.8 log units and increasing tPSA by approximately 5.4 Ų [1]. These differences can alter a compound's absorption, distribution, and off-target profile and are not recoverable through formulation alone; the specific hydrogen-bonding geometry provided by the hydroxyethyl motif also impacts binding to biological targets in ways that methyl or ethyl amines cannot replicate [2].

Quantitative Differentiation Evidence for 6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide (CAS 75680-97-6)


Hydrophilicity Differentiation: LogP Reduction vs 6-Aminopyridazine-3-carboxamide

The target compound exhibits a calculated logP of -1.02, which is 0.81 log units lower than that of 6-aminopyridazine-3-carboxamide (logP = -0.21) [1]. This represents a shift toward significantly higher aqueous solubility. The pyridazine scaffold is known to boost aqueous solubility compared to phenyl isosteres; the addition of a hydroxyethylamine substituent further amplifies this effect [2].

Physicochemical property Lead optimization Solubility enhancement

Polar Surface Area Increase vs Parent Pyridazine-3-carboxamide Scaffold

The topological polar surface area (tPSA) of 6-((2-hydroxyethyl)amino)pyridazine-3-carboxamide is 101 Ų, compared to 68.87 Ų for the unsubstituted pyridazine-3-carboxamide and 95.62 Ų for the 6-amino analog [1][2]. The increment of ~32 Ų over the parent scaffold surpasses the typical 60-70 Ų threshold for optimal blood-brain barrier penetration, suggesting peripheral restriction.

Polar surface area Membrane permeability Blood-brain barrier penetration

Hydrogen Bond Donor Count Advantage Over N-Alkyl Pyridazine-3-carboxamide Analogs

6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide possesses 3 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), compared to 2 HBD and 4 HBA for 6-(methylamino)pyridazine-3-carboxamide [1]. The additional HBD is the terminal hydroxyl of the hydroxyethyl chain, which can form an extra hydrogen bond with biological targets or solvent. Pyridazine-3-carboxamide derivatives have been shown to rely on hydrogen bonding for hinge-region interactions in kinase targets [2].

Hydrogen bonding Target engagement Fragment-based drug design

Class-Level Inhibitory Potential: Pyridazine-3-carboxamide Core in Cholinesterase and Kinase Assays

While no target-specific bioactivity data exist for 6-((2-hydroxyethyl)amino)pyridazine-3-carboxamide itself, closely related pyridazine-3-carboxamide derivatives bearing various 6-position substituents have demonstrated: (i) selective AChE inhibition with IC50 values ranging from 0.11 to 2.69 µM [1]; (ii) CB2 agonist activity with EC50 values below 35 nM [2]; and (iii) TYK2 kinase inhibition with acceptable selectivity profiles [3]. The hydroxyethylamino substitution is expected to modulate these activities through altered hydrogen bonding and polarity.

Acetylcholinesterase inhibition Kinase inhibition Scaffold repurposing

Hydroxyethyl Synthetic Handle: Derivatization Versatility vs 6-Amino and 6-Chloro Precursors

The primary hydroxyl group on the hydroxyethyl side chain provides a nucleophilic site for further chemical derivatization (esterification, carbamate formation, Mitsunobu reactions, or oxidation to the aldehyde) that is absent in the 6-amino, 6-(methylamino), or 6-chloro analogs . 3-Chloro-6-(2-hydroxyethylamino)pyridazine has been demonstrated as a key intermediate for imidazo[1,2-b]pyridazine synthesis under Swern oxidation conditions, achieving isolated yields of 62-91% for the mono-adduct step . The carboxamide analog can undergo analogous transformations.

Synthetic versatility Derivatization Chemical probe design

High-Value Application Scenarios for 6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide (CAS 75680-97-6)


Lead Optimization for Peripherally Restricted Kinase or GPCR Modulators

The compound's calculated logP of -1.02 and tPSA of 101 Ų place it firmly in the physicochemical space associated with low passive CNS permeability [1]. Teams developing TYK2 inhibitors, SYK inhibitors, or CB2 agonists who require peripheral restriction to avoid CNS-mediated side effects can use this compound as the starting scaffold. The pyridazine-3-carboxamide core has established affinity for kinase hinge regions via dual hydrogen-bonding interactions with backbone NH and carbonyl groups [2]. The hydroxyethyl side chain can be further elaborated to modulate potency and selectivity while maintaining favorable aqueous solubility.

Fragment-Based Drug Discovery (FBDD) Targeting Hydrogen-Bond-Rich Binding Sites

With 3 HBD, 5 HBA, and MW of 182.18 Da, this compound adheres to the Rule of Three for fragment screening (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3) except for elevated HBA count, which reflects the polar pyridazine core [1]. The terminal hydroxyl provides a unique interaction point compared to commonly available 6-amino or 6-methylamino fragments. In surface plasmon resonance (SPR) or NMR-based fragment screens against kinases, phosphatases, or proteases, the compound offers a distinct hydrogen-bonding pharmacophore that can be grown vectorially from the hydroxyl position.

Building Block for Targeted Covalent Inhibitor Design

The primary hydroxyl group on the hydroxyethyl chain can be converted to a leaving group (e.g., mesylate, tosylate) or oxidized to an aldehyde for reductive amination, enabling attachment of covalent warheads (acrylamides, vinyl sulfonamides, etc.) at a controlled distance from the pyridazine hinge-binding motif [1]. This is a distinct advantage over 6-amino or 6-alkylamino analogs, which lack a readily derivatizable hydroxyl. The resulting covalent probes can be used to interrogate target engagement and selectivity in cellular thermal shift assays (CETSA) or activity-based protein profiling (ABPP).

Cholinesterase Inhibitor SAR Expansion for Alzheimer's Disease Research

Pyridazine-3-carboxamide derivatives have demonstrated selective AChE inhibition with IC50 values as low as 0.11 µM [2]. The hydroxyethylamino-substituted analog is expected to show altered binding kinetics and selectivity due to its lower lipophilicity and additional hydrogen-bonding capacity. Researchers seeking AChE inhibitors with reduced cytotoxicity (observed for the most potent analogs in this series) can use this compound to explore substituent effects on both enzymatic potency and off-target safety profiles.

Quote Request

Request a Quote for 6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.